1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide
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Overview
Description
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide is a complex organic compound that belongs to the class of piperidine carboxamides. Compounds in this class are often studied for their potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the pyridazinyl intermediate: This could involve the cyclization of a suitable precursor to form the pyridazine ring.
Coupling with the piperidine derivative: The pyridazinyl intermediate is then coupled with a piperidine derivative under conditions that promote amide bond formation.
Introduction of the cyclopropyl and methyl groups: These groups are introduced through selective alkylation reactions.
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of catalysts: Catalysts such as palladium or copper may be used to facilitate coupling reactions.
Optimization of reaction conditions: Temperature, pressure, and solvent conditions are optimized to improve efficiency.
Purification techniques: Techniques such as crystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Substitution reactions can introduce new substituents onto the aromatic rings or the piperidine ring.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or chromium trioxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halogens (chlorine, bromine) or nucleophiles (amines, thiols).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes or as a potential therapeutic agent.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide would depend on its specific biological target. Generally, such compounds may:
Bind to specific receptors: Interacting with proteins or enzymes to modulate their activity.
Inhibit or activate enzymes: Affecting metabolic pathways or signaling cascades.
Alter gene expression: Influencing the transcription or translation of specific genes.
Comparison with Similar Compounds
Similar Compounds
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide: can be compared with other piperidine carboxamides or pyridazine derivatives.
Similar compounds: May include other piperidine derivatives with different substituents or pyridazine compounds with varying functional groups.
Uniqueness
Unique structural features: The combination of the cyclopropyl, pyridazinyl, and piperidine moieties may confer unique biological activities or chemical properties.
Distinct reactivity: The specific arrangement of functional groups may result in distinct reactivity patterns compared to similar compounds.
Properties
IUPAC Name |
1-(6-cyclopropylpyridazin-3-yl)-N-(3-methylpyridin-2-yl)piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23N5O/c1-13-4-2-10-20-18(13)21-19(25)15-5-3-11-24(12-15)17-9-8-16(22-23-17)14-6-7-14/h2,4,8-10,14-15H,3,5-7,11-12H2,1H3,(H,20,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMEPXGBWCVLXTB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CC=C1)NC(=O)C2CCCN(C2)C3=NN=C(C=C3)C4CC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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